molecular formula C11H13BrN2O4 B2564675 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide CAS No. 2377920-25-5

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide

Cat. No. B2564675
CAS RN: 2377920-25-5
M. Wt: 317.139
InChI Key: ZTCRCFJKDFEDDX-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide” is likely to be an organic compound containing a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an isopropylacetamide group via an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a bromine atom and a nitro group. This phenyl ring is connected via an ether linkage to an acetamide group, which in turn is substituted with an isopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of the phenyl ring . The presence of the nitro group might make it somewhat polar .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Characterization : The compound 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, and its derivatives, are often synthesized as part of studies on organic intermediates, showcasing their role in the development of new chemical entities. For instance, research by Liu Qiao-yun (2004) focused on the separation of organic intermediates, highlighting the importance of solubility properties in obtaining high-quality products (Liu Qiao-yun, 2004).
  • Pharmacological Potential : The synthesis of novel acetamide derivatives, including those with bromo, nitro, and phenoxy groups, has been explored for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. A study by P. Rani et al. (2016) demonstrated that certain synthesized compounds possess activities comparable with standard drugs, indicating the potential application of these compounds in medical research (Rani, Pal, Hegde, & Hashim, 2016).

Environmental Applications

  • Degradation of Environmental Contaminants : The degradation of p-nitrophenol, a compound structurally related to 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, by bacteria suggests potential environmental applications for the breakdown of nitroaromatic pollutants. A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-nitrophenol, indicating the role of microbial metabolism in mitigating environmental pollution (Kitagawa, Kimura, & Kamagata, 2004).

Catalytic and Photocatalytic Activities

  • Nanocatalytic Systems : Research on the catalytic reduction of nitrophenols has highlighted the use of nanocatalytic systems for the removal of hazardous dyes from water, showcasing the relevance of these compounds in environmental cleanup efforts. A critical review by M. I. Din et al. (2020) discussed various nanocatalytic assemblies used for the degradation of nitrophenols, including 2-nitrophenol and 4-nitrophenol, emphasizing the advancement in removal methodologies (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).

Mechanism of Action

The mechanism of action of this compound is not known as it likely hasn’t been studied for biological activity. Typically, the mechanism of action is determined through biological studies and depends on the specific activity of the compound .

Safety and Hazards

As with any chemical compound, handling “2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide” should be done with appropriate safety measures. The compound should be handled in a well-ventilated area, and direct contact with the skin or eyes should be avoided .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be used in various chemical reactions or processes .

properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-7(2)13-11(15)6-18-10-4-3-8(14(16)17)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCRCFJKDFEDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide

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